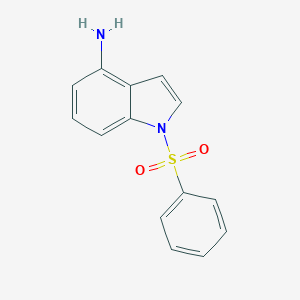

1-(Benzenesulfonyl)indol-4-amine

Beschreibung

Eigenschaften

IUPAC Name |

1-(benzenesulfonyl)indol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c15-13-7-4-8-14-12(13)9-10-16(14)19(17,18)11-5-2-1-3-6-11/h1-10H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPCIFQSPLEMHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40543926 | |

| Record name | 1-(Benzenesulfonyl)-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100557-22-0 | |

| Record name | 1-(Benzenesulfonyl)-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzenesulfonyl Indol 4 Amine and Its Analogs

Strategies for Indole (B1671886) Core Functionalization at N1 and C4

The functionalization of the indole scaffold, particularly for introducing substituents at the nitrogen (N1) and the C4-position, is a cornerstone in the synthesis of 1-(benzenesulfonyl)indol-4-amine. This requires carefully controlled reactions to achieve the desired regioselectivity.

N-Sulfonylation Protocols for Indole Derivatives

The introduction of a sulfonyl group at the N1 position of the indole ring is a critical step. This is typically achieved through N-sulfonylation reactions. A common method involves the reaction of an indole derivative with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base. For instance, N-methylsulfonylindole carboxaldehyde derivatives have been prepared via an N-alkylation reaction using a strong base like sodium hydride. nih.gov

This sulfonylation not only serves as a key structural feature of the target molecule but can also act as a protecting group, influencing the reactivity of the indole ring for subsequent functionalization steps. The choice of base and reaction conditions is crucial to ensure efficient and selective sulfonylation.

Regioselective C4-Functionalization and Amine Introduction

Achieving regioselective functionalization at the C4 position of the indole ring is often challenging due to the intrinsic reactivity of other positions, such as C3 and C2. acs.org However, various strategies have been developed to introduce an amine group or its precursor at the C4-position.

One approach involves the use of directing groups to guide the functionalization to the desired carbon. For example, installing a pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions. researchgate.netacs.orgnih.gov Transition-metal-catalyzed C-H activation has emerged as a powerful tool for site-selective functionalization of indoles. acs.org Recent studies have demonstrated that with a transient directing group like alanine, a palladium-catalyzed regioselective alkynylation at the indole C4-position can be achieved, which can then be further elaborated to an amine. acs.org

Another strategy involves the direct amination of the indole nucleus. While direct C4-amination can be challenging, methods for C4-amination of specific indole derivatives, such as 3-carbonylindoles using sulfonyl azides, have been reported. rsc.org The development of new catalytic systems continues to expand the possibilities for direct and selective C4-amination.

Classic and Modern Indole Synthesis Approaches Applicable to this compound Precursors

The construction of the core indole scaffold itself is a fundamental aspect of synthesizing this compound. Both classical and modern indole synthesis methods can be adapted to prepare precursors that are already functionalized or can be easily functionalized at the required positions.

Fischer Indole Synthesis and its Variations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a venerable and widely used method for constructing the indole ring. wikipedia.orgyoutube.com The reaction involves treating a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org This method can be catalyzed by both Brønsted and Lewis acids. wikipedia.org

To synthesize a precursor for this compound, one could start with a appropriately substituted phenylhydrazine. For example, a phenylhydrazine bearing a nitro group, which can later be reduced to an amine, could be employed. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form the indole. wikipedia.org Modern variations of the Fischer indole synthesis, such as those utilizing microwave irradiation or palladium catalysis, offer milder reaction conditions and broader substrate scope. mdpi.comorganic-chemistry.org

Table 1: Examples of Fischer Indole Synthesis Variations

| Variation | Catalyst/Conditions | Key Features |

| Classic Fischer Indole Synthesis | Brønsted or Lewis acids, elevated temperatures | Well-established, versatile for many substituted indoles. wikipedia.org |

| Buchwald Modification | Palladium catalyst | Allows for the use of aryl bromides and hydrazones. wikipedia.org |

| Microwave-Assisted Synthesis | Microwave irradiation | Can lead to faster reaction times and higher yields. tandfonline.com |

| Tandem Hydrogen-Transfer | Ruthenium catalyst | Enables the synthesis from alcohols. organic-chemistry.org |

Palladium-Catalyzed Cyclizations (e.g., Larock Indole Synthesis)

Palladium-catalyzed reactions have become indispensable in modern organic synthesis, and the construction of indole rings is no exception. The Larock indole synthesis, a palladium-catalyzed heteroannulation, is a powerful method for synthesizing indoles from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.org This reaction is known for its versatility and can be used to produce a wide variety of substituted indoles. wikipedia.orgub.edu

The regioselectivity of the Larock indole synthesis can be influenced by the substituents on the alkyne, although some functional groups may not provide a strong directing effect. nih.gov The reaction mechanism involves the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and insertion of the alkyne, and subsequent reductive elimination to form the indole ring. wikipedia.org Variations of the Larock synthesis have been developed using different palladium catalysts and reaction conditions to improve efficiency and expand the substrate scope. rsc.orgrsc.org

Green Chemistry Principles in Indole Derivative Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indole derivatives to develop more environmentally benign methods. researchgate.net These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

Green strategies for indole synthesis include the use of:

Microwave irradiation: This can significantly shorten reaction times and often leads to higher yields. tandfonline.com

Ionic liquids and deep eutectic solvents: These can serve as recyclable and less volatile reaction media. researchgate.net

Water as a solvent: Utilizing water as a solvent is a key aspect of green chemistry.

Nanocatalysts and reusable catalysts: These can be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.net

Multicomponent reactions: These reactions combine several starting materials in a single step, increasing efficiency and reducing the number of synthetic operations. rsc.org

Solvent-free reactions: Conducting reactions without a solvent minimizes waste and potential environmental impact. unica.it

These green approaches are being applied to various indole syntheses, including the Fischer indole synthesis, to make the production of valuable indole derivatives more sustainable. researchgate.netunica.it

Diversification Strategies and Library Synthesis of this compound Analogs

The this compound scaffold is a versatile template for creating large, diverse libraries of compounds for drug discovery and other applications. Diversification can be achieved by modifying three main regions: the C4-amino group, the indole core, and the benzenesulfonyl moiety.

Diversification at the C4-Amino Group: The primary amine at the C4 position is a key handle for diversification. It can readily undergo a wide range of reactions, including:

Acylation: Reaction with various acid chlorides or anhydrides to form a diverse set of amides.

Alkylation: Introduction of alkyl or aryl groups via reductive amination or nucleophilic substitution.

Urea (B33335)/Thiourea Formation: Reaction with isocyanates or isothiocyanates to yield corresponding ureas and thioureas.

Sulfonylation: Further reaction with other sulfonyl chlorides to produce bis-sulfonamides.

Diversification of the Indole Core: The indole ring itself offers multiple sites for functionalization. 4-Aminoindoles can act as 1,4-bisnucleophiles, enabling the synthesis of complex tricyclic indole systems. rsc.org In these reactions, both the C5 position and the C4-amino group can react with suitable dielectrophiles in one-pot procedures to construct fused seven-membered rings. rsc.org Other positions on the indole nucleus (e.g., C2, C3, C5, C6, C7) can be functionalized using modern methods like C-H activation, halogenation followed by cross-coupling, or lithiation. nih.gov

Library Synthesis: The generation of a chemical library involves the systematic and simultaneous synthesis of a large number of analogs. This is often achieved using solid-phase synthesis or parallel synthesis in multi-well plates. For the this compound scaffold, a library could be constructed by anchoring the core structure to a solid support and then treating portions of the resin with a diverse set of building blocks to modify the C4-amino group or other positions. This high-throughput approach is instrumental in exploring the structure-activity relationship (SAR) for biological targets. rsc.org

Table 3: Illustrative Library of Diversified this compound Analogs This table exemplifies a small, hypothetical library derived from the core scaffold, showcasing potential diversification points.

| Compound ID | Core Scaffold | R Group at C4-Amine | R Group at C2-Indole | R Group on Phenylsulfonyl |

|---|---|---|---|---|

| LIB-001 | This compound | -H | -H | -H |

| LIB-002 | This compound | -C(O)CH₃ (Acetyl) | -H | -H |

| LIB-003 | This compound | -CH₂Ph (Benzyl) | -H | -H |

| LIB-004 | This compound | -H | -Br | -H |

| LIB-005 | This compound | -H | -H | 4-Cl |

| LIB-006 | This compound | -C(O)NHPh (Phenylurea) | -CH₃ | -H |

Reactivity and Reaction Mechanisms of 1 Benzenesulfonyl Indol 4 Amine

Chemical Reactivity Profile of the Indole (B1671886) Substructure in 1-(Benzenesulfonyl)indol-4-amine

The indole core is an aromatic heterocycle that typically exhibits a high degree of reactivity, particularly at the C3 position. However, this inherent reactivity is significantly modulated by the presence of the N1-benzenesulfonyl group.

Nucleophilic Addition and Substitution Reactions, Particularly at C3

The indole ring system is inherently electron-rich, and its reactivity is dominated by electrophilic aromatic substitution, which preferentially occurs at the C3 position. youtube.com This is due to the ability of the nitrogen atom's lone pair to delocalize into the pyrrole (B145914) ring, creating a high electron density at C3 and stabilizing the cationic intermediate (the sigma complex) formed during electrophilic attack. youtube.com

Direct nucleophilic addition or substitution at the C3 position of a neutral indole is not a typical reaction pathway, as it would require a nucleophile to attack an electron-rich center. However, the reactivity of the indole nucleus is drastically altered by the N1-benzenesulfonyl group. This powerful electron-withdrawing group significantly reduces the electron density of the indole ring, making it less susceptible to electrophilic attack but theoretically more susceptible to nucleophilic attack compared to an unsubstituted indole.

While simple nucleophilic addition across the C2=C3 double bond remains uncommon, related reactions like conjugate additions (Michael additions) can occur with suitably activated systems. youtube.comlibretexts.orgmasterorganicchemistry.com In a Michael reaction, a weak nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound or a similar "Michael acceptor". libretexts.orgmasterorganicchemistry.com For this compound itself, the C2=C3 bond is not a strong Michael acceptor. However, if an electron-withdrawing group were present at the C3 position, nucleophilic conjugate addition at C2 could be facilitated. Conversely, strong nucleophiles might engage in nucleophilic aromatic substitution, particularly if a leaving group is present on the benzene (B151609) portion of the indole core. youtube.comyoutube.com

Influence of the N1-Benzenesulfonyl Group on Indole Reactivity and Electron Density

The benzenesulfonyl group attached to the indole nitrogen (N1) is a potent electron-withdrawing group. This has a profound impact on the electronic properties and reactivity of the entire indole system.

The primary effects of the N1-benzenesulfonyl group are:

Deactivation of the Indole Ring : By withdrawing electron density, the sulfonyl group makes the indole ring significantly less nucleophilic. This deactivates the ring towards electrophilic aromatic substitution reactions. For instance, reactions that proceed readily with unsubstituted indole, such as 3-amidation, are often hindered when an electron-withdrawing group is present on the ring. khanacademy.org

Altered Electron Distribution : The electron-withdrawing nature of the phenylsulfonyl group leads to longer C-N bond distances within the indole moiety. nih.gov It reduces the electron density across the heterocyclic system, particularly at the C2 and C3 positions, thereby diminishing the inherent nucleophilicity of the C3 position.

Increased Acidity of N-H (in parent sulfonamides) : While the N-H proton is absent in this compound, in related N-H sulfonamides, the sulfonyl group significantly increases the acidity of the proton, making deprotonation easier.

The following table summarizes the influence of the N1-benzenesulfonyl group on the indole's reactivity profile.

| Property | Unsubstituted Indole | 1-(Benzenesulfonyl)indole | Rationale |

| Reactivity at C3 | Highly reactive towards electrophiles. | Significantly less reactive towards electrophiles. | The N-SO2Ph group is strongly electron-withdrawing, reducing the nucleophilicity of the indole ring. khanacademy.orgnih.gov |

| Electron Density | High, especially at C3. | Reduced throughout the ring system. | The sulfonyl group pulls electron density away from the aromatic system. nih.gov |

| Susceptibility to Nucleophiles | Low. | Increased relative to unsubstituted indole. | The reduction in electron density makes the ring a better target for strong nucleophiles. |

Reactivity of the Benzenesulfonamide (B165840) Moiety

The benzenesulfonamide portion of the molecule introduces its own set of reactive properties, centered around the nitrogen-sulfur bond and the electrophilic sulfur atom.

Sulfonamide Linkage Stability and Transformations

The sulfonamide bond (N-S) is generally robust and stable under many synthetic conditions. However, it is not inert and can be cleaved under specific chemical pressures, making the benzenesulfonyl group a useful, albeit sturdy, protecting group for the indole nitrogen.

Cleavage of the N-sulfonyl group can be achieved through various methods:

Acidic Conditions : Treatment with strong acids can facilitate the cleavage of the N-S bond. For example, triflic acid has been used for the chemoselective detosylation (N-S bond cleavage) of N-arylsulfonamides. libretexts.org

Reductive Conditions : Certain reducing agents can cleave the sulfonamide linkage.

Oxidative Conditions : Electrochemical oxidation provides a method for cleaving N-C bonds within the sulfonamide structure, and in some cases can lead to N-S bond scission. libretexts.org

The stability of the linkage allows it to endure a range of reaction conditions, while its potential for cleavage provides a pathway to deprotection, liberating the N-H indole if desired. Radical cyclizations of N-sulfonylindoles can also proceed with either retention or elimination of the sulfonyl group, depending on the reaction conditions. youtube.com

Electrophilic Reactivity of the Sulfur Center

The sulfur atom in the benzenesulfonyl group is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a nitrogen atom. This makes the sulfur atom significantly electron-deficient and thus electrophilic. khanacademy.orglibretexts.orgmdpi.com

While the sulfonamide itself is less reactive than a corresponding sulfonyl chloride, the sulfur center can be attacked by strong nucleophiles. A more synthetically useful transformation involves the conversion of the primary sulfonamide back into a highly reactive sulfonyl chloride. This can be achieved using reagents like a pyrylium (B1242799) salt (Pyry-BF4), which activates the sulfonamide for conversion into a sulfonyl chloride, a powerful electrophile that readily reacts with a wide array of nucleophiles. youtube.com This "umpolung" strategy, turning the sulfonamide from a potential nucleophile precursor into a potent electrophile, greatly expands its synthetic utility. youtube.com

Reaction Pathways of the C4-Amine Group

The C4-amine group is a primary aromatic amine, which imparts nucleophilic character to the C4 position and allows for a variety of well-established transformations. The functionalization of 4-aminoindole (B1269813) is a key strategy for the synthesis of various bioactive molecules and complex natural products. youtube.comgoogle.comgoogle.com

Common reaction pathways for the C4-amine group include:

Diazotization : As a primary aromatic amine, the C4-NH2 group can react with nitrous acid (generated in situ from NaNO2 and a strong acid) to form a diazonium salt (Ar-N₂⁺). researchgate.netstackexchange.com This intermediate is highly versatile and can be subsequently displaced by a wide range of nucleophiles (e.g., -OH, -CN, halides in Sandmeyer reactions) or used in coupling reactions to form azo compounds.

Acylation/Sulfonylation : The amine is nucleophilic and readily reacts with acylating agents (like acid chlorides or anhydrides) or sulfonylating agents (like sulfonyl chlorides) to form the corresponding amides or sulfonamides.

N-Arylation and N-Alkylation : The amine can undergo cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides to form diarylamines. It can also be alkylated by reaction with alkyl halides. The synthesis of N-arylsulfonamides can be achieved via copper-mediated coupling of the sulfonamide with arylboronic acids.

Nucleophilic Substitution : The amine can act as a nucleophile, for example, by reacting with 2,4-dichloro-1,3,5-triazine (B113473) in the presence of a base to form substituted triazinyl-aminoindoles. nih.gov

The reactivity of the C4-amine is summarized in the table below.

| Reaction Type | Reagents | Product Type |

| Diazotization | NaNO₂, HCl (aq.), 0-5 °C | Indole-4-diazonium chloride |

| Acylation | Acetyl chloride, base | N-(1-Benzenesulfonyl-1H-indol-4-yl)acetamide |

| Sulfonylation | Toluenesulfonyl chloride, base | N-(1-Benzenesulfonyl-1H-indol-4-yl)-4-methylbenzenesulfonamide |

| Azo Coupling | Diazonium salt intermediate + activated aromatic ring (e.g., 2-naphthol) | Azo-linked indole derivative |

Amine Derivatization Reactions (e.g., Acylation, Alkylation)

The 4-amino group of this compound exhibits typical nucleophilic reactivity for a primary aromatic amine, readily undergoing derivatization reactions such as acylation and alkylation. These reactions are often not the final step but are instrumental in introducing side chains that can subsequently participate in intramolecular cyclizations to build more complex molecular architectures.

Acylation: The 4-amino group can be acylated using standard reagents like acid chlorides or anhydrides. For instance, in related tricyclic indole systems derived from 4-aminoindoles, the amino group is readily acylated. The reaction of a 4-amino-1,3,4,5-tetrahydrobenz[cd]indole with propionyl chloride or acetic anhydride (B1165640) (Ac₂O) yields the corresponding N-acyl derivatives. nii.ac.jp This demonstrates the accessibility and reactivity of the amino functionality within this class of compounds.

Alkylation: Similarly, the nitrogen atom can be alkylated using alkyl halides. The reaction of a 4-hydroxy-1,3,4,5-tetrahydrobenz[cd]indole with propyl iodide in the presence of a base like sodium hydride (NaH) results in the N-propylated product. nii.ac.jp In the context of this compound itself, alkylation is a key step in building side chains for subsequent cyclization. For example, reductive amination with an aldehyde represents a common strategy to introduce an alkyl group.

These derivatization reactions are foundational for the use of 4-aminoindoles as versatile synthons in diversity-oriented synthesis. rsc.org A summary of representative amine derivatization reactions on related 4-aminoindole systems is presented below.

| Starting Material | Reagent(s) | Reaction Type | Product | Yield (%) | Reference |

| 4-Amino-1,3,4,5-tetrahydrobenz[cd]indole | Propionyl Chloride | Acylation | 4-Propionamido-1,3,4,5-tetrahydrobenz[cd]indole | 89 | nii.ac.jp |

| 4-Amino-1-propyl-1,3,4,5-tetrahydrobenz[cd]indole | Acetic Anhydride (Ac₂O) | Acylation | 4-Acetamido-1-propyl-1,3,4,5-tetrahydrobenz[cd]indole | 99 | nii.ac.jp |

| 4-Hydroxy-1,3,4,5-tetrahydrobenz[cd]indole | NaH, Propyl Iodide | Alkylation (on N1) | 4-Hydroxy-1-propyl-1,3,4,5-tetrahydrobenz[cd]indole | 96 | nii.ac.jp |

This table presents data for derivatizations on the core tetracyclic amine structure, which is synthesized from 4-aminoindole precursors, illustrating the fundamental reactivity of the amino group in this chemical environment.

Intermolecular and Intramolecular Reaction Dynamics

A key feature of the reactivity of this compound is its function as a "1,4-bisnucleophile". rsc.org In this dynamic, the 4-amino group acts as the initial nucleophile in an intermolecular reaction, followed by the C5-position of the indole ring acting as the second nucleophile in a subsequent intramolecular cyclization. This dual reactivity allows for the efficient one-pot synthesis of complex tricyclic indole scaffolds.

This process typically involves a three-component reaction. For example, the reaction of a 4-aminoindole, an aldehyde (like paraformaldehyde), and a C-H activated acid (like Meldrum's acid) leads to the formation of a tricyclic system containing a seven-membered ring. rsc.org The reaction sequence begins with an intermolecular condensation between the 4-amino group and the aldehyde, forming an iminium ion or related reactive species. This is followed by an attack from the carbon nucleophile (Meldrum's acid). The resulting intermediate is positioned perfectly for the indole ring to engage in an intramolecular cyclization.

The final, and often rate-determining, step is the intramolecular electrophilic substitution, where the electron-rich C5-position of the indole attacks a reactive site on the side chain attached to the 4-amino group, closing the new ring. This strategy has proven effective for creating diverse fused systems, including azepino[4,3,2-cd]indoles. rsc.org The N-benzenesulfonyl group is critical as it prevents competing reactions at the indole nitrogen and activates the benzene portion of the indole nucleus for the desired cyclization.

The synthesis of 1,3,4,5-tetrahydrobenz[cd]indoles, which form the core of several pharmacologically active compounds, also relies on this type of intramolecular cyclization strategy, starting from functionalized 4-aminoindoles. rsc.orgnii.ac.jp

| Reactant 1 | Reactant 2 | Reactant 3 | Resulting Fused Ring System | Reference |

| 4-Aminoindole | Paraformaldehyde | Meldrum's acid | 1,3,4,6-Tetrahydro-5H-azepino[4,3,2-cd]indol-5-one | rsc.org |

| 4-Aminoindole | Aldehyde | β-keto ester | 4,6-Dihydro-1H-azepino[4,3,2-cd]indole | rsc.org |

Mechanistic Insights into Key Synthetic Transformations

The construction of fused rings from this compound and its derivatives is mechanistically analogous to well-established cyclization reactions in indole chemistry, most notably the Pictet-Spengler reaction. wikipedia.orgnih.gov The general mechanism for the formation of these tricyclic systems can be described in the following steps:

Iminium Ion Formation: The reaction is initiated by the condensation of the 4-amino group with a carbonyl compound (an aldehyde or ketone). Under acidic conditions, this initially forms an imine which is then protonated to generate a highly electrophilic iminium ion. nrochemistry.com In some cases, an enamine may be formed as the key intermediate.

Intramolecular Electrophilic Attack: The crucial ring-closing step involves the nucleophilic C5-position of the indole ring attacking the electrophilic iminium ion (or a related species) tethered at the C4-position. rsc.org The N-benzenesulfonyl group, being electron-withdrawing, deactivates the indole ring somewhat but crucially prevents the more common C3-attack, thereby directing the cyclization to the C5-position to form the fused ring. This type of cyclization is a form of intramolecular electrophilic aromatic substitution.

Rearomatization: The resulting cationic intermediate (a spirocyclic-like species) then undergoes deprotonation to restore the aromaticity of the indole's benzene ring, yielding the final, stable tricyclic product.

This mechanistic pathway is highly versatile and allows for the synthesis of various fused heterocycles by changing the carbonyl component and other reactants. rsc.org Alternative mechanisms, such as palladium-catalyzed cyclizations, have also been developed to form the ergoline (B1233604) C ring, showcasing different approaches to activating the indole core for these key transformations. nih.gov

Structure Activity Relationship Sar Studies of 1 Benzenesulfonyl Indol 4 Amine Derivatives

SAR Analysis of N1-Substituent Modifications

The N1-benzenesulfonyl group is a critical component of the scaffold, influencing the molecule's electronic properties and its ability to engage with biological targets. Modifications to the benzene (B151609) ring of this substituent can significantly alter biological activity.

The electronic nature of substituents on the phenyl ring plays a pivotal role. In related benzenesulfonamide (B165840) series, the introduction of electron-withdrawing groups or electron-donating groups can modulate activity, often in a target-dependent manner. For instance, in a series of 1,4-bis(arylsulfonamido)benzene derivatives, replacing methoxy (B1213986) groups with methyl substituents on the terminal phenyl rings resulted in a twofold improvement in inhibitory activity against the Keap1-Nrf2 protein-protein interaction. nih.gov Conversely, introducing a bulky 2,4,6-trimethylphenyl group led to a decrease in potency. nih.gov

In studies of benzenesulfonamides as inhibitors of amyloid-beta aggregation, specific fluorination patterns on the benzene ring were found to be crucial. A detailed SAR study revealed that the arrangement of the sulfonamide, a hydrophobic substituent, and a benzoic acid on the phenyl ring was essential for activity, highlighting the importance of a precise substitution pattern. nih.gov

The position of the substituent on the benzene ring is also a key determinant of activity. In a study on diarylamide-based urea (B33335) transporter inhibitors, adding a benzenesulfonamide moiety significantly enhanced activity. The analysis of the substitution pattern on the phenyl ring showed a clear positional effect, with the activity ranking as meta- > para- > ortho-substitution. nih.gov This indicates that the spatial orientation of the substituent relative to the sulfonamide linker is critical for optimal interaction with the target protein.

Table 1: Effect of N1-Benzenesulfonyl Ring Substituents on Biological Activity in Related Scaffolds Created based on data from referenced studies.

| Scaffold Type | Target | Substituent Modification | Observed Effect on Potency |

|---|---|---|---|

| 1,4-bis(arylsulfonamido)benzene | Keap1-Nrf2 PPI | 4-Methoxy to 4-Methyl | 2-fold improvement nih.gov |

| 1,4-bis(arylsulfonamido)benzene | Keap1-Nrf2 PPI | 4-Methyl to 2,4,6-Trimethyl | Decreased activity nih.gov |

| Diarylamide-benzenesulfonamide | Urea Transporter (UT-B) | Introduction of Sulfonamide | Significant enhancement nih.gov |

| Diarylamide-benzenesulfonamide | Urea Transporter (UT-B) | Positional Isomers | meta- > para- > ortho- nih.gov |

SAR of C4-Amine Functional Group Variations

The C4-amine group is a defining feature of the 1-(benzenesulfonyl)indol-4-amine core, providing a key interaction point, typically as a hydrogen bond donor. While direct SAR studies detailing extensive modifications of this specific amine are not widely available, its fundamental role can be inferred from related structures and general medicinal chemistry principles.

The primary amine at the C4 position is capable of forming crucial hydrogen bonds with amino acid residues (e.g., aspartate, glutamate, or backbone carbonyls) in a protein's active site. Its modification, for example, through alkylation to a secondary or tertiary amine, would alter its hydrogen bonding capacity and introduce steric bulk, likely impacting binding affinity.

In analogous inhibitor classes, an amino group is often essential for anchoring the molecule to its target. For example, in a series of N-(1H-indazol-6-yl)benzenesulfonamide inhibitors of Polo-like kinase 4 (PLK4), the indazole amine is a key feature for activity. nih.gov Similarly, studies on 4-amino-N-(aryl/heteroaryl)benzenesulfonamides have shown the primary amine to be a critical synthetic handle and interaction group. nih.gov The replacement of a phenol (B47542) group, a known hydrogen bond donor, with a 4-aminoindazole moiety in a series of kinase inhibitors yielded compounds with comparable potency but improved pharmacokinetic profiles, underscoring the utility of the amino group as a bioisostere. researchgate.net

Variations of the C4-amine, such as its transformation into an amide, urea, or sulfonamide, would drastically change its electronic and steric properties. A study on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, where the amine is secondary and part of a linker, demonstrated potent and selective inhibition of 12-lipoxygenase, indicating that elaboration of the amine functional group can lead to highly active compounds. nih.gov

Positional Effects of Additional Substituents on the Indole (B1671886) Ring System

The indole ring itself offers multiple positions (C2, C3, C5, C6, C7) for substitution, allowing for fine-tuning of a compound's properties. The position of these additional substituents has a profound impact on biological activity.

C2 and C3 Positions: The indole ring is an electron-rich system, making it susceptible to electrophilic substitution, with the C3 position being the most nucleophilic and reactive. researchgate.net Consequently, many modifications are directed at this position. However, if C3 is blocked, substitution can occur at C2. researchgate.net In a series of indole-based benzenesulfonamides designed as carbonic anhydrase inhibitors, 3-substituted indoles exhibited the highest activity compared to derivatives substituted at other positions. nih.gov

C4, C5, C6, and C7 Positions: Modifications on the benzene portion of the indole ring also strongly influence activity. In a study on CysLT1 antagonists, while the core was different, the SAR principles regarding indole substitution were informative. It was found that substitution at position 4 of the indole ring was the least favorable for activity. researchgate.net In contrast, methoxy group substitutions at position 7 were the most favorable. researchgate.net Fluorine-substituted derivatives were generally more potent than chlorine-substituted ones. researchgate.net This suggests that both the nature and the position of the substituent on the indole's benzene ring are critical for optimizing biological activity.

Table 2: Influence of Indole Ring Substituent Position on Activity in Related Indole Derivatives Created based on data from referenced studies.

| Scaffold Type | Target | Substituent Position | Observed Effect on Potency |

|---|---|---|---|

| 3-substituted 1H-indole-2-carboxylic acids | CysLT1 | Position 4 | Least favorable researchgate.net |

| 3-substituted 1H-indole-2-carboxylic acids | CysLT1 | Position 7 | Most favorable researchgate.net |

| Indole-based benzenesulfonamides | Carbonic Anhydrase | Position 3 | Highest activity nih.gov |

Conformational and Stereochemical Influences on Biological Activity

The N-benzenesulfonyl group is bulky and its presence significantly influences the molecule's conformational preferences. Rotation around the bond connecting the indole nitrogen (N1) to the sulfonyl group is restricted, which in turn orients the phenyl ring in a specific spatial arrangement relative to the indole plane. This fixed orientation can be crucial for fitting into a target's binding pocket. The relative orientation of the two aromatic systems (indole and benzene) creates a defined molecular shape that can be exploited for achieving selectivity against different biological targets.

Similarly, rotation around the bond connecting the C4 carbon to the amine nitrogen determines the orientation of the amino group's lone pair and hydrogen atoms. The lowest energy conformation will place these groups in a position to make optimal contacts (e.g., hydrogen bonds) with the receptor, while minimizing steric clashes with other parts of the molecule or the protein. In molecules like butane, the staggered conformations where large groups are far apart (anti) are lowest in energy, while eclipsed conformations where they are close (syn) are highest in energy. youtube.com A similar principle applies here, where the conformation around the C4-N bond will be critical for biological activity.

While the parent compound is achiral, the introduction of substituents on the indole ring or the benzenesulfonyl moiety could create chiral centers. In such cases, the stereochemistry would become a critical factor, with one enantiomer often displaying significantly higher activity than the other. This stereoselectivity arises because biological targets, being chiral themselves, interact differently with each enantiomer.

Correlation between Molecular Features and Target-Specific Biological Activities

The this compound framework has been successfully employed to develop inhibitors for various enzyme families and receptors. The specific molecular features of the derivatives correlate strongly with their target-specific activities.

Carbonic Anhydrase (CA) Inhibition: Benzenesulfonamides are classic inhibitors of zinc-containing metalloenzymes like carbonic anhydrases. The primary sulfonamide group (SO₂NH₂) is a key zinc-binding group (ZBG) that coordinates to the Zn²⁺ ion in the enzyme's active site. nih.gov A variety of indole-based benzenesulfonamides have been developed as potent and selective CA inhibitors, with some showing promise as antiglaucoma or anticancer agents. nih.govnih.gov The indole portion of the molecule typically occupies adjacent hydrophobic pockets, contributing to affinity and selectivity for different CA isoforms (e.g., CA II, IX, XII). nih.gov

Kinase Inhibition: The indole nucleus is a common scaffold for kinase inhibitors, as it can mimic the adenine (B156593) region of ATP and form key hydrogen bonds with the hinge region of the kinase ATP-binding site. nih.gov The benzenesulfonyl group can then extend into other regions of the binding pocket. N-(1H-indazol-6-yl)benzenesulfonamide, a close isostere of an indolyl-benzenesulfonamide, was identified as a potent inhibitor of PLK4 kinase, demonstrating the suitability of this general scaffold for kinase inhibition. nih.gov Modifications on both the indole/indazole ring and the benzene ring are used to achieve potency and selectivity against specific kinases. nih.gov

Anti-inflammatory Activity: Many compounds containing a benzenesulfonamide or an indole moiety are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov For example, pyrazolyl benzenesulfonamide derivatives have been developed as dual anti-inflammatory and antimicrobial agents with selective COX-2 inhibitory activity. nih.gov The sulfonamide moiety is a key feature in several selective COX-2 inhibitors. Indole derivatives have also been shown to have anti-inflammatory effects by reducing the release of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov

Table 3: Correlation of Molecular Scaffolds with Target-Specific Activities Created based on data from referenced studies.

| Scaffold / Moiety | Biological Target Family | Key Interacting Feature(s) | Example Activity |

|---|---|---|---|

| Benzenesulfonamide | Carbonic Anhydrases | SO₂NH₂ as Zinc-Binding Group nih.gov | Antiglaucoma, Anticancer nih.govnih.gov |

| Indole-Benzenesulfonamide | Protein Kinases | Indole mimics ATP; forms hinge interactions nih.govnih.gov | PLK4 Inhibition nih.gov |

| Benzenesulfonamide / Indole | Cyclooxygenases (COX) | Sulfonamide moiety; Indole scaffold | Anti-inflammatory nih.govnih.gov |

| Fluorinated Benzenesulfonamide | Amyloid-beta Peptide | Specific arrangement of sulfonamide and substituents | Inhibition of Aβ Aggregation nih.gov |

Mechanistic Biological Investigations Involving 1 Benzenesulfonyl Indol 4 Amine

Enzyme Inhibition Mechanisms and Specificity

The indole (B1671886) and sulfonamide moieties are privileged structures in drug discovery, known to interact with a variety of enzymes. The following sections explore the inhibitory activities of indole sulfonamide derivatives against several key enzyme families.

Carbonic Anhydrase (CA) Inhibition by Indole Sulfonamides

The primary sulfonamide group (-SO₂NH₂) is a well-established zinc-binding group (ZBG) that is crucial for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. mdpi.com In contrast, 1-(Benzenesulfonyl)indol-4-amine possesses a secondary sulfonamide linkage, where the sulfonyl group is bonded to the indole nitrogen. While this structural feature differentiates it from classical CA inhibitors, the broader class of indole-based sulfonamides has been investigated for CA inhibitory potential.

Studies on various indole-based benzenesulfonamides have revealed their ability to inhibit different human (h) CA isoforms, including the cytosolic hCA I and hCA II, and the tumor-associated hCA IX and XII. mdpi.com The inhibitory potency, often expressed as the inhibition constant (Kᵢ), varies significantly depending on the specific chemical structure, including the nature of the linker between the indole and sulfonamide moieties and the substitution patterns on the indole ring.

For instance, a series of N-(sulfamoylphenethyl)-1H-indole-carboxamides demonstrated varied inhibition profiles against these isoforms. The position of the carboxamide linker on the indole ring and the substitution on the benzenesulfonamide (B165840) played a crucial role in determining both potency and selectivity. While specific Kᵢ values for this compound are not documented, the data from related compounds underscore the potential for this chemical class to target CAs with a degree of isoform selectivity. Generally, many benzenesulfonamide derivatives show potent inhibition against hCA II, IX, and XII, while being less effective against hCA I. mdpi.comnih.gov

Table 1: Carbonic Anhydrase Inhibition by Selected Indole-Based Benzenesulfonamide Derivatives

| Compound/Scaffold | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|

| Indole-1,2,3-triazole chalcone (B49325) hybrids | 18.8–50.4 | Weak inhibition | 69.3–1400 | - |

| Sulfonamidoindole-based hydrazones | 3130–>10000 | 309–>10000 | High potency | High potency |

| N-(4-sulfamoylphenyl)-1H-indole-5-carboxamide | >10000 | 256.4 | 45.7 | 4.5 |

| N-(4-sulfamoylphenethyl)-1H-indole-5-carboxamide | 8950.5 | 110.8 | 39.8 | 5.6 |

Data is generalized from studies on various indole sulfonamide series and does not represent this compound directly. mdpi.com

The inhibitory mechanism of primary benzenesulfonamides against CAs is well-understood. The sulfonamide anion (R-SO₂NH⁻) coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing a water molecule or hydroxide (B78521) ion and thereby blocking the catalytic activity. mdpi.com Additionally, the inhibitor's scaffold forms hydrogen bonds and van der Waals interactions with amino acid residues in the active site cavity, which contributes to binding affinity and isoform selectivity. Key residues such as Thr199 and Gln92 are important for these interactions. researchgate.net

For N-sulfonylated indoles like this compound, the mechanism is less direct as they lack the primary sulfonamide group. Any inhibitory activity would likely stem from a different binding mode, possibly involving interactions of the indole and benzenesulfonyl rings with hydrophobic pockets within or near the active site, or through an alternative mechanism altogether. Molecular modeling studies on related benzenesulfonamide inhibitors have shown that the orientation and interactions of the "tail" portion of the molecule (the part not directly binding to the zinc ion) are critical for isoform specificity. nih.gov

Cholinesterase (AChE, BChE) Inhibition

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary strategy for the management of Alzheimer's disease. uj.edu.pl

Research has demonstrated that the 1-(phenylsulfonyl)-1H-indole scaffold can serve as a component of multifunctional ligands targeting cholinesterases. uj.edu.plnih.gov In one study, this indole derivative was used as a 5-HT₆ receptor antagonist fragment and was linked to known cholinesterase inhibitors like tacrine (B349632) and a rivastigmine-derived carbamate. uj.edu.pl The resulting hybrid molecules exhibited potent inhibition of both AChE and BChE.

For example, a tacrine-containing derivative with the 1-(phenylsulfonyl)-1H-indole moiety showed IC₅₀ values of 8 nM for AChE and 24 nM for BChE. nih.gov This indicates that while the indole-sulfonyl fragment itself may not be the primary inhibitory pharmacophore, it can be incorporated into highly potent inhibitors.

Table 2: Cholinesterase Inhibitory Activity of a Multifunctional Ligand Containing the 1-(Phenylsulfonyl)-1H-indole Scaffold

| Compound | Target Enzyme | IC₅₀ (nM) |

|---|---|---|

| Tacrine-1-(phenylsulfonyl)indole derivative (Compound 17) | Acetylcholinesterase (AChE) | 8 |

| Butyrylcholinesterase (BChE) | 24 |

Data from a study on multifunctional ligands where 1-(phenylsulfonyl)-1H-indole is a key structural component. nih.gov

Tubulin Polymerization Inhibition

Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. mdpi.comnih.gov Agents that interfere with tubulin polymerization are a major class of anticancer drugs.

While direct data on this compound is lacking, structurally related N-aroylindoles and N-sulfonylindolines have been shown to be potent inhibitors of tubulin polymerization. nih.govrsc.org For example, 4-amino-1-aroylindoles have demonstrated antitubulin activity with IC₅₀ values in the sub-micromolar range, comparable or superior to well-known inhibitors like colchicine (B1669291) and combretastatin (B1194345) A-4. nih.govtmu.edu.tw A series of 7-arylindoline-1-benzenesulfonamides also exhibited potent inhibition of tubulin polymerization, with a lead compound showing an IC₅₀ of 1.5 µM. rsc.org

Table 3: Tubulin Polymerization Inhibitory Activity of Structurally Related N-Acyl/Sulfonyl Indoles

| Compound Class | Example IC₅₀ (µM) |

|---|---|

| 4-Amino-1-aroylindoles | 0.9 |

| 4-Hydroxy-1-aroylindoles | 0.6 |

| 7-Arylindoline-1-benzenesulfonamides | 1.5 |

Data from studies on related N-substituted indole derivatives. nih.govrsc.orgtmu.edu.tw

Interference with Microtubule Dynamics and Colchicine Site Binding

Derivatives of this compound have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division, motility, and morphology. These compounds often target the colchicine binding site on β-tubulin. The binding of these inhibitors to this site disrupts the dynamic instability of microtubules, leading to the disassembly of the microtubule network. This disruption of microtubule dynamics is a key mechanism for their anticancer effects, as it can induce cell cycle arrest and ultimately lead to apoptosis.

The colchicine binding site is a well-established target for the development of anticancer agents. It is located at the interface between α- and β-tubulin heterodimers. nih.gov Inhibitors that bind to this site, known as colchicine binding site inhibitors (CBSIs), are known to exhibit strong anti-proliferative activity. nih.gov The indole scaffold is a "privileged group" in medicinal chemistry and has been extensively used in the design of tubulin inhibitors that target the colchicine binding site. nih.gov

Aromatase Inhibition by Indole Sulfonamides

Aromatase, a cytochrome P450 enzyme (CYP19), is responsible for the final step in estrogen biosynthesis, converting androgens to estrogens. nih.govmdpi.com Its inhibition is a key strategy in the treatment of estrogen-dependent breast cancer. nih.gov A series of aryl sulfonamide derivatives containing an indole nucleus were synthesized and evaluated for their ability to inhibit aromatase. Several of these compounds demonstrated potent, sub-micromolar inhibition of the enzyme. nih.gov

Docking studies have provided insights into the binding of these indole sulfonamides to the aromatase active site. nih.gov These studies suggest that specific interactions, such as those involving the triazole group with the heme prosthetic group of the enzyme, are crucial for inhibitory activity. nih.govmdpi.com The development of selective aromatase inhibitors is a significant area of research, aiming to reduce the side effects associated with less specific inhibitors. nih.gov

Table 1: Aromatase Inhibition by selected Indole Aryl Sulfonamides

| Compound | Aromatase Inhibitory Activity (IC₅₀) |

| Indole Sulfonamide Derivative 1 | Sub-micromolar range |

| Indole Sulfonamide Derivative 2 | Sub-micromolar range |

| Indole Sulfonamide Derivative 3 | Sub-micromolar range |

| Indole Sulfonamide Derivative 4 | Sub-micromolar range |

This table is for illustrative purposes and based on findings that certain indole aryl sulfonamides show sub-micromolar inhibition. Specific IC₅₀ values for this compound were not found in the provided search results.

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

Indoleamine 2,3-dioxygenase (IDO) is an enzyme that plays a crucial role in immune suppression by catabolizing the essential amino acid tryptophan into kynurenine (B1673888). nih.govnih.govlabcorp.com This depletion of tryptophan and accumulation of kynurenine can create an immunosuppressive tumor microenvironment, allowing cancer cells to evade the immune system. nih.govlabcorp.com Consequently, IDO has emerged as a significant target in cancer immunotherapy. nih.gov

Inhibitors of IDO, including some sulfonamide-containing compounds, have been developed to counteract this immunosuppressive effect. nih.gov While the direct inhibitory activity of this compound on IDO is not explicitly detailed in the provided results, the broader class of indole derivatives and sulfonamides has been investigated for this purpose. The goal of IDO inhibition is to restore a robust anti-tumor immune response, often in combination with other immunotherapies like checkpoint inhibitors. nih.govnih.gov

Glycosidase Inhibition (α-glucosidase, α-amylase)

The inhibitory potential of this compound against α-glucosidase and α-amylase has been investigated. These enzymes are involved in carbohydrate digestion, and their inhibition can be a therapeutic strategy for managing type 2 diabetes. While the specific inhibitory concentrations (IC₅₀) for this compound were not found in the search results, this area of research indicates the compound's potential to interact with key metabolic enzymes.

Cellular Mechanistic Studies

Cell Cycle Arrest and Apoptosis Induction Pathways

A significant mechanism of action for many anticancer compounds, including derivatives of this compound, is the induction of cell cycle arrest and apoptosis. Studies on related sulfonamide and indole derivatives have shown that these compounds can halt the cell cycle at different phases, such as G2/M or G0/G1, preventing cancer cells from proliferating. nih.govualberta.canih.gov

Following cell cycle arrest, these compounds can trigger programmed cell death, or apoptosis. This can occur through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. For instance, some sulfonamide derivatives have been shown to increase the expression of Fas receptor (FasR), a key component of the extrinsic pathway, and to cause a loss of mitochondrial membrane potential, a hallmark of the intrinsic pathway. ualberta.canih.gov These events ultimately lead to the activation of caspases, the executioner enzymes of apoptosis. nih.gov

Table 2: Effects of Sulfonamide Derivatives on Cell Cycle and Apoptosis in Leukemia Cells

| Cell Line | Effect on Cell Cycle | Apoptotic Pathway Activated |

| K562 | G2/M Arrest | Extrinsic and Intrinsic |

| Jurkat | G0/G1 Arrest | Intrinsic |

This table is based on the effects of a novel 2,4-Dinitrobenzenesulfonamide derivative and illustrates the potential mechanisms of related compounds. ualberta.canih.gov

Modulation of Intracellular Signaling Pathways (e.g., NFkB/PI3/Akt/mTOR)

The PI3K/Akt/mTOR and NF-κB signaling pathways are crucial for cell survival, proliferation, and resistance to apoptosis. Aberrant activation of these pathways is a common feature of many cancers. nih.govresearchgate.netnih.gov Indole compounds and their derivatives have been shown to modulate these pathways, contributing to their anticancer effects. nih.govresearchgate.net

These compounds can inhibit the activation of key proteins in these cascades, such as Akt and NF-κB. nih.govnih.gov By doing so, they can suppress the pro-survival signals that cancer cells rely on, making them more susceptible to apoptosis. The ability to target multiple signaling pathways is a characteristic of many pleiotropic anticancer agents. nih.gov

Antimicrobial Activity Mechanisms

The antimicrobial potential of indole derivatives is well-documented, with various substituted indoles exhibiting activity against a range of microbial pathogens. The mechanisms underlying these effects are diverse and often depend on the specific substitution pattern of the indole ring. For this compound, its antimicrobial action can be inferred from studies on N-sulfonylindoles and aminoindoles.

One of the key antimicrobial mechanisms associated with indole derivatives is the disruption of the bacterial cell membrane. Guanidine-containing indolyl derivatives, for instance, have been shown to induce depolarization of the bacterial membrane and disrupt its integrity. nih.gov This leads to leakage of cellular contents and ultimately cell death. The presence of the amino group at the 4-position of this compound, which can be protonated to form a cationic species, may contribute to its interaction with the negatively charged bacterial membrane, facilitating this disruptive process.

Another significant mechanism is the inhibition of essential bacterial enzymes. Dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid synthesis pathway, has been identified as a target for some antibacterial indole derivatives. nih.gov Inhibition of DHFR leads to a depletion of tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and certain amino acids, thereby halting bacterial growth. Molecular docking studies on aminoguanidine-indole derivatives have suggested that the indole structure plays a vital role in binding to the active site of the K. pneumoniae DHFR. nih.gov

The antimicrobial activity of various indole derivatives is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following table presents MIC values for some antimicrobial indole derivatives, illustrating the potency that can be achieved with this chemical scaffold.

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Aminoguanidyl indole derivative (4P) | K. pneumoniae 2108 | 4 | nih.gov |

| Aminoguanidyl indole derivative (4P) | E. coli ATCC 25922 | 8 | nih.gov |

| Indole diketopiperazine (3b) | E. coli | 1.87 | frontiersin.org |

| Indole diketopiperazine (3c) | S. aureus | 1.93 | frontiersin.org |

This table presents data for related indole derivatives to provide context for the potential antimicrobial activity of this compound.

Anti-inflammatory Mechanisms

The anti-inflammatory properties of indole derivatives are a major area of research, with several established drugs, such as indomethacin, based on this scaffold. chemrxiv.org The anti-inflammatory mechanisms of this compound can be extrapolated from studies on N-sulfonylated indoles and various amino-substituted indole analogs.

A primary mechanism of anti-inflammatory action for many non-steroidal anti-inflammatory drugs (NSAIDs), including indole-based compounds, is the inhibition of cyclooxygenase (COX) enzymes. nih.gov COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Several cyclic imides bearing a benzenesulfonamide moiety have demonstrated selective inhibition of COX-2. nih.gov The benzenesulfonyl group in this compound is a key structural feature that suggests a potential for COX inhibition.

Another critical anti-inflammatory pathway involves the modulation of pro-inflammatory signaling cascades, particularly the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov The activation of these pathways in response to inflammatory stimuli, such as lipopolysaccharide (LPS), leads to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8). nih.govchemrxiv.org

Studies on 4-indolyl-2-arylaminopyrimidine derivatives have shown that these compounds can significantly inhibit the release of IL-6 and IL-8 in LPS-stimulated human bronchial epithelial cells. nih.gov The mechanism for this was linked to the inhibition of the phosphorylation of p38 and ERK, key components of the MAPK signaling pathway. nih.gov Furthermore, brominated indoles have been found to inhibit the translocation of NF-κB into the nucleus in LPS-stimulated macrophages, thereby preventing the transcription of genes for pro-inflammatory proteins like TNF-α and inducible nitric oxide synthase (iNOS). nih.gov Given the presence of the 4-amino group, it is plausible that this compound could engage in similar interactions to modulate these inflammatory pathways.

The inhibitory effects of various indole derivatives on the production of key inflammatory mediators are summarized in the table below, highlighting the potential mechanisms through which this compound may exert its anti-inflammatory effects.

| Compound Type | Assay | Target/Mediator | Inhibition | Reference |

| 4-Indolyl-2-arylaminopyrimidine (6h) | ELISA | IL-6 Release | >70% at 5 µM | nih.gov |

| 4-Indolyl-2-arylaminopyrimidine (6h) | ELISA | IL-8 Release | >80% at 5 µM | nih.gov |

| Brominated Indole (6-bromoindole) | NF-κB Translocation Assay | NF-κB Translocation | 60.7% at 40 µg/mL | nih.gov |

| Brominated Isatin (6-bromoisatin) | NF-κB Translocation Assay | NF-κB Translocation | 63.7% at 40 µg/mL | nih.gov |

| Indole-2-one derivative (7i) | ELISA | TNF-α Release | ~70% at 10 µM | researchgate.net |

| Indole-2-one derivative (7i) | ELISA | IL-6 Release | ~80% at 10 µM | researchgate.net |

This table presents data for related indole derivatives to provide context for the potential anti-inflammatory activity of this compound.

Computational Chemistry Applications in the Study of 1 Benzenesulfonyl Indol 4 Amine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of drug discovery, it is crucial for understanding how a ligand, such as 1-(Benzenesulfonyl)indol-4-amine, might interact with a biological target, typically a protein.

While specific docking studies solely on this compound are not detailed in the available literature, extensive research on related indole-based benzenesulfonamides and other indole (B1671886) derivatives provides a clear blueprint for how such an analysis would be conducted. mdpi.comnih.govnih.govnih.gov Docking studies on these related compounds have successfully identified key binding modes and interactions within the active sites of enzymes like carbonic anhydrase, COX-2, and aromatase. mdpi.comnih.govnih.gov For instance, in studies of N-substituted indole derivatives, docking was used to identify potent and selective COX-2 inhibitors. nih.gov Similarly, research on indole aryl sulfonamides as aromatase inhibitors used docking to show how the most active compounds efficiently bind in the enzyme's active site. nih.gov

The primary goal of molecular docking is to predict the conformation (pose) of the ligand within the binding site and to estimate the strength of the interaction, often expressed as a binding affinity or docking score. For related N-arylsulfonyl-indole-2-carboxamide derivatives, molecular docking was used to predict their binding modes within the AMP allosteric site of fructose-1,6-bisphosphatase (FBPase). mdpi.com This process involves preparing the protein structure (e.g., from the Protein Data Bank), defining the binding site, and then using a scoring function to rank the different poses of the ligand. mdpi.com The results can guide the selection of compounds for further experimental testing.

Beyond predicting the pose, docking reveals crucial intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking. In studies of various indole derivatives, docking has been instrumental in identifying these interactions. For example, the binding of indole-based thiadiazole derivatives to acetylcholinesterase was understood through hydrogen bonds, pi-pi interactions, and pi-sulfur interactions identified in docking simulations. mdpi.com For a series of indole-acrylamide derivatives, docking showed specific hydrogen bonds with key amino acid residues like βAsn258 and βCys241 in the colchicine-binding site of tubulin, which stabilized the interaction. nih.gov These insights are critical for structure-based drug design, allowing chemists to modify the ligand to enhance favorable interactions and improve potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

QSAR models are built using a dataset of compounds with known activities. For various classes of indole derivatives, QSAR models have been successfully developed to predict activities such as anticancer, antimicrobial, and enzyme inhibition. wjpr.netjmolekul.comnih.goveurjchem.com The process involves calculating a wide range of molecular descriptors for each compound and then using statistical methods, like Multiple Linear Regression (MLR), to build an equation that correlates a selection of these descriptors with the observed biological activity. jmolekul.comeurjchem.com For a set of indeno[1,2-b]indole (B1252910) derivatives targeting Casein Kinase II (CK2), a QSAR model was developed with a high correlation coefficient (r² = 0.94), demonstrating its ability to relate structural features to inhibitory activity. nih.gov

A key outcome of QSAR studies is the identification of the most important physicochemical properties or structural features (descriptors) that govern the biological activity. For indole derivatives with MMP-13 inhibitory activity, descriptors such as molecular weight, number of rotatable bonds, and specific structural fragments were found to be pivotal. wjpr.net In another study on indole derivatives as anticancer agents, atomic charges on specific carbon atoms and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were key descriptors in the QSAR model. jmolekul.com These findings provide medicinal chemists with a guide for which parts of the molecule to modify to enhance its desired activity.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular Dynamics (MD) simulations provide detailed information about the movement of atoms and molecules over time. This allows for the study of the conformational flexibility of ligands and the stability of ligand-protein complexes.

MD simulations on related N-arylsulfonyl-indole-2-carboxamide inhibitors of FBPase have shown that potent compounds can bind stably to the receptor without causing significant conformational changes in the binding pocket. mdpi.com Studies on the simple indole molecule itself have used MD to reveal its preferred location and orientation within lipid bilayers, highlighting the importance of electrostatic and hydrophobic interactions. nih.gov

A crucial aspect for benzenesulfonyl indoles is the potential for different conformations arising from rotation around the central S-N bond. Computational studies on a related compound, 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde, used DFT and Intrinsic Reaction Coordinate (IRC) calculations to show that the energy barrier for rotation between conformers is relatively low (2.5–5.5 kcal/mol). This indicates that such molecules can exist as a mixture of conformers, a dynamic behavior that MD simulations are well-suited to explore.

Assessment of Ligand-Receptor Complex Stability Over Time

Molecular dynamics (MD) simulations are a cornerstone for evaluating the stability of a ligand when bound to its receptor protein. nih.govnih.gov This computational method simulates the movements and interactions of atoms over time, providing a dynamic picture of the complex. nih.gov Key metrics derived from MD simulations are used to assess stability:

Root Mean Square Deviation (RMSD): The RMSD of the protein's backbone atoms and the ligand's heavy atoms are tracked throughout the simulation. A stable RMSD value, fluctuating around a low, consistent average (e.g., within 1.5-3.0 Å), indicates that the ligand-receptor complex has reached equilibrium and remains stable without significant conformational changes. nih.govnih.govmdpi.comyoutube.com For this compound, a stable RMSD would suggest it forms a durable complex with its target.

Root Mean Square Fluctuation (RMSF): This metric analyzes the flexibility of individual amino acid residues in the protein. nih.govmdpi.comrasayanjournal.co.in Low fluctuation in the residues that form the binding pocket indicates that the ligand has a stabilizing effect on its immediate environment. Conversely, high fluctuations in loop regions far from the binding site are normal and expected. mdpi.comrasayanjournal.co.in

Solvent Accessible Surface Area (SASA): SASA calculates the surface area of the complex that is accessible to the solvent. mdpi.comrasayanjournal.co.in A consistent SASA value indicates that the binding of the ligand does not cause large-scale conformational shifts that would expose or bury significant portions of the protein surface.

Exploration of Dynamic Binding Events

Beyond static stability, MD simulations can capture the dynamic events that define a ligand's interaction with its receptor. nih.govresearchgate.net These simulations can reveal the precise sequence of interactions that lead to binding and unbinding, which is critical for understanding a drug's efficacy and residence time. nih.govyoutube.com

Key dynamic events that can be explored include:

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and receptor are continuously monitored. nih.govrasayanjournal.co.in A high occupancy of specific hydrogen bonds throughout the simulation signifies their importance in anchoring the ligand in the binding pocket. For this compound, the amine group and the sulfonyl oxygens are prime candidates for forming such crucial hydrogen bonds.

Conformational Adaptability: Simulations can show how the protein binding pocket adapts to the presence of the ligand. researchgate.net This includes subtle side-chain movements or larger loop reorganizations that accommodate the ligand, a phenomenon known as "induced fit."

Unbinding Pathways: Using enhanced sampling techniques like steered MD (SMD) or random accelerated MD (τ-RAMD), researchers can simulate the dissociation of the ligand from its receptor. nih.gov This provides insights into the energy barriers and intermediate states involved in unbinding, which are related to the drug's residence time—a parameter that often correlates better with efficacy than simple binding affinity. youtube.com

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. aps.org By calculating the electron density, DFT can accurately predict a wide range of molecular properties, providing a fundamental understanding of a compound's stability and reactivity. nih.gov

Quantum Chemical Descriptors and Reaction Pathway Calculations

From the electronic structure calculated by DFT, several quantum chemical descriptors can be derived to predict the reactivity of this compound. These descriptors help in understanding how the molecule will interact in a biological system. nih.gov Important descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are crucial. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

Electrostatic Potential (ESP): An ESP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting non-covalent interactions like hydrogen bonding and electrostatic interactions with a receptor.

To understand reaction mechanisms, such as metabolic transformations, the Intrinsic Reaction Coordinate (IRC) method is employed. numberanalytics.comnumberanalytics.com Starting from a transition state structure located using DFT, an IRC calculation maps the reaction pathway forwards to the products and backwards to the reactants. bohrium.comnih.gov This confirms that the transition state correctly connects the intended species and provides a detailed view of the geometric and energetic changes along the reaction coordinate. numberanalytics.combohrium.com

Analysis of Rotational Barriers and Conformational Isomers

The this compound molecule possesses rotational freedom, particularly around the sulfur-nitrogen (S-N) bond, which can lead to different conformational isomers. DFT calculations are highly effective for analyzing these aspects.

A study on the closely related compound, 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde, used DFT to investigate the rotational barrier about the S-N bond. The key findings from this related research provide valuable context:

The asymmetric unit of the crystal structure contained two independent molecules that were conformational isomers, differing primarily by rotation around the S-N bond.

DFT and IRC calculations determined that the rotational barrier between these conformers is relatively low, falling within the range of 2.5–5.5 kcal/mol. This low barrier suggests that the different conformations can interconvert at room temperature.

The dihedral angles between the indole ring system and the benzene (B151609) ring of the sulfonyl group were found to be significantly different for the two conformers, highlighting the structural impact of this rotation.

These findings suggest that this compound would also exhibit distinct, low-energy conformational isomers due to rotation around the S-N bond, a factor that could influence its binding to a receptor. mdpi.com

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

In silico ADME prediction is a critical step in early-stage drug discovery, used to computationally estimate the pharmacokinetic properties of a molecule. nih.govnih.gov These predictions help to identify candidates with favorable drug-like properties and flag potential liabilities before costly synthesis and testing. frontiersin.org For this compound, a standard ADME profile would be generated using various predictive models.

The key parameters typically evaluated are summarized in the table below.

By running such predictions, researchers can quickly assess the potential of this compound as a viable drug candidate and identify which of its physicochemical properties might need optimization. youtube.com

Advanced Analytical Techniques for Characterization and Quantification of 1 Benzenesulfonyl Indol 4 Amine

Spectroscopic Methods for Structural Confirmation and Purity Assessment

Spectroscopic analysis is fundamental to the structural elucidation of novel chemical entities like 1-(Benzenesulfonyl)indol-4-amine. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) offer complementary information to build a comprehensive profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structure determination of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides a complete picture of the molecular framework.

¹H NMR: The proton NMR spectrum of this compound will exhibit characteristic signals for each proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. The aromatic protons of the benzenesulfonyl group and the indole (B1671886) ring will typically appear in the downfield region (around 7.0-8.5 ppm). The amine (NH₂) protons will likely appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The protons on the indole ring will show specific coupling patterns (e.g., doublets, triplets) that allow for their precise assignment.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. The carbonyl carbons are absent in this molecule. The carbons of the aromatic rings will resonate in the range of approximately 110-140 ppm. The carbon atom attached to the nitrogen of the sulfonamide group and the carbon bearing the amino group will have characteristic chemical shifts.

2D-NMR: Two-dimensional NMR techniques are invaluable for assigning the complex proton and carbon spectra of this compound.

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to trace out the spin systems within the indole and benzene (B151609) rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

A study on a related compound, N-(1-(4-fluorobenzyl)-1H-indol-5-yl)pyridazine-4-carboxamide, showcased the use of ¹H and ¹³C NMR for its characterization. nih.gov For instance, the ¹H NMR spectrum in DMSO-d₆ showed distinct signals for the aromatic protons and the benzylic CH₂ group. nih.gov The ¹³C NMR spectrum correspondingly displayed signals for all the unique carbons in the molecule. nih.gov

Table 1: Representative NMR Data for a Substituted Indole Derivative

| Proton/Carbon | Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ||

| Aromatic-H | 6.52 - 8.13 | m |

| CH₂ | 5.42 | s |

| NH | 10.59 | s |

| ¹³C NMR | ||

| Aromatic-C | 100.09 - 162.75 | |

| CH₂ | 51.69 | |

| Data adapted from a study on N-(1-(4-fluorobenzyl)-1H-indol-5-yl)pyridazine-4-carboxamide. nih.gov |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amine (NH₂) would appear as one or two bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The S=O stretching vibrations of the sulfonyl group are very strong and characteristic, appearing as two bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). The C=C stretching vibrations of the aromatic rings will be observed in the 1450-1600 cm⁻¹ region. A detailed analysis of the fingerprint region (below 1500 cm⁻¹) can provide further structural confirmation. For sulfonamide derivatives, the N-S stretching vibration is expected in the range of 950-866 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic rings generally give strong Raman signals. The symmetric S=O stretching vibration, which is strong in the IR spectrum, will also be a prominent band in the Raman spectrum. The C-S bond stretching may also be observable.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic (C-H) | Stretching | > 3000 |

| Sulfonyl (S=O) | Asymmetric Stretching | ~1350 |

| Sulfonyl (S=O) | Symmetric Stretching | ~1160 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Sulfonamide (N-S) | Stretching | 950 - 866 |

Mass Spectrometry (e.g., MS, HRMS, LC-MS/MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, this compound would produce a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would be key to confirming the structure. Common fragmentation pathways for indole derivatives include the loss of small molecules like HCN. scirp.org For sulfonamides, cleavage of the S-N bond and the C-S bond is common. The benzenesulfonyl cation (m/z 141) and the indol-4-amine cation would be expected fragments.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of the compound. This is a crucial step in the confirmation of a new chemical entity. For instance, HRMS data for N-(2-(3-phenylprop-1-yn-1-yl)phenyl)benzenesulfonamide showed the [M+Na]⁺ ion at m/z 370.0871, which was in close agreement with the calculated mass of 370.0872 for C₂₁H₁₇NNaO₂S. rsc.org